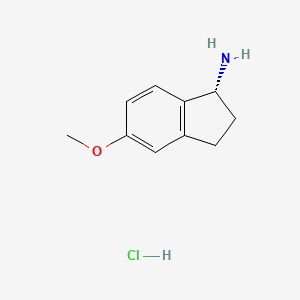
(1R)-1-(2,5-dibromophenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(2,5-dibromophenyl)ethan-1-ol is an organic compound characterized by the presence of a phenyl ring substituted with two bromine atoms at the 2 and 5 positions, and a hydroxyl group attached to an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2,5-dibromophenyl)ethan-1-ol typically involves the bromination of a suitable precursor, followed by the introduction of the ethan-1-ol moiety. One common method involves the bromination of phenylacetic acid derivatives, followed by reduction and subsequent hydroxylation. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as brominating agents, and the reactions are typically carried out in solvents such as dichloromethane or acetonitrile under controlled temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(2,5-dibromophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atoms can be reduced to form the corresponding phenyl ethan-1-ol.
Substitution: The bromine atoms can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as ammonia (NH₃) or thiourea (NH₂CSNH₂) under basic conditions.
Major Products Formed
Oxidation: Formation of 2,5-dibromoacetophenone.
Reduction: Formation of 2,5-dibromophenylethanol.
Substitution: Formation of 2,5-diaminophenylethanol or 2,5-dithiophenylethanol.
Scientific Research Applications
(1R)-1-(2,5-dibromophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-1-(2,5-dibromophenyl)ethan-1-ol involves its interaction with specific molecular targets. The bromine atoms and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(2,4-dibromophenyl)ethan-1-ol
- (1R)-1-(2,6-dibromophenyl)ethan-1-ol
- (1R)-1-(3,5-dibromophenyl)ethan-1-ol
Uniqueness
(1R)-1-(2,5-dibromophenyl)ethan-1-ol is unique due to the specific positioning of the bromine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. The 2,5-dibromo substitution pattern may confer distinct properties compared to other isomers, making it a valuable compound for targeted research and applications.
Properties
CAS No. |
2227805-52-7 |
|---|---|
Molecular Formula |
C8H8Br2O |
Molecular Weight |
280 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



